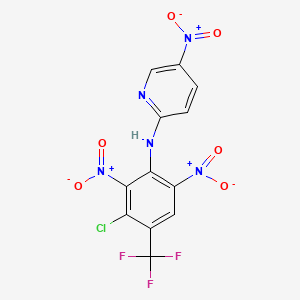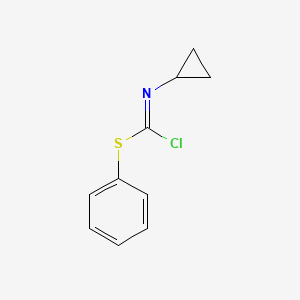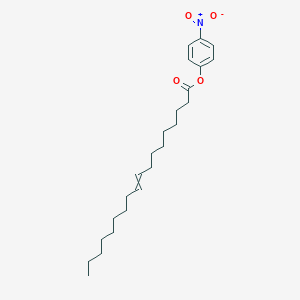
Dimethyl (2-cyclopropylidenepropyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-cyclopropylidenepropyl)propanedioate is an organic compound with a complex structure that includes a cyclopropylidene group and a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-cyclopropylidenepropyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an appropriate alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-cyclopropylidenepropyl)propanedioate can undergo various types of chemical reactions, including:
Alkylation: Introduction of alkyl groups at the alpha position of the ester.
Hydrolysis: Conversion of ester groups to carboxylic acids.
Decarboxylation: Loss of carbon dioxide from carboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, followed by reaction with alkyl halides.
Hydrolysis: Aqueous hydrochloric acid.
Decarboxylation: Heating with aqueous hydrochloric acid.
Major Products
Alkylation: Substituted malonic esters.
Hydrolysis: Carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-cyclopropylidenepropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism by which dimethyl (2-cyclopropylidenepropyl)propanedioate exerts its effects involves the formation of enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity in alkylation and decarboxylation reactions.
Diethyl malonate: Another ester used in similar synthetic applications.
Cyclopropylidene derivatives: Compounds with similar cyclopropylidene groups but different ester functionalities .
Eigenschaften
CAS-Nummer |
136964-26-6 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
dimethyl 2-(2-cyclopropylidenepropyl)propanedioate |
InChI |
InChI=1S/C11H16O4/c1-7(8-4-5-8)6-9(10(12)14-2)11(13)15-3/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
CXGQSHFORJYURX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CC1)CC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)


![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)

![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)


![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)


![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
